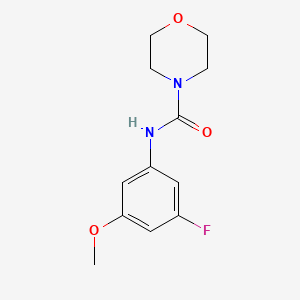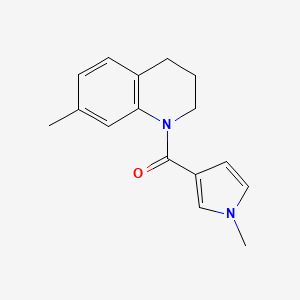![molecular formula C16H14N2OS B7615518 3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one](/img/structure/B7615518.png)
3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid derivatives and 4-methylthiobenzyl chloride.
Amidation and Cyclization: The 2-aminobenzoic acid derivative undergoes amidation with 4-methylthiobenzyl chloride to form an intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of quinazolinone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]quinazolin-4-one
- 3-[(4-Methoxyphenyl)methyl]quinazolin-4-one
- 3-[(4-Nitrophenyl)methyl]quinazolin-4-one
Uniqueness
3-[(4-Methylsulfanylphenyl)methyl]quinazolin-4-one is unique due to the presence of the methylsulfanyl group, which can influence its biological activity and chemical reactivity. This differentiates it from other quinazolinone derivatives and may contribute to its specific applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-[(4-methylsulfanylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-13-8-6-12(7-9-13)10-18-11-17-15-5-3-2-4-14(15)16(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXXSXVOBHMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Fluorophenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615436.png)
![1-Methyl-3-(6-oxa-9-azaspiro[4.5]decan-9-yl)pyrrolidin-2-one](/img/structure/B7615443.png)
![3-(6-Oxa-9-azaspiro[4.5]decan-9-yl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7615450.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B7615452.png)

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B7615469.png)

![1-[(1-Cyclopentylpyrazol-3-yl)methyl]piperidine](/img/structure/B7615491.png)
![9-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615526.png)
![9-(Pyridin-4-ylmethyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615527.png)
![3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl-(4,5-dimethylthiophen-2-yl)methanone](/img/structure/B7615534.png)

![2-Methyl-1-[2-(1-methylsulfonylpiperidin-4-yl)ethyl]piperidine](/img/structure/B7615543.png)
![9-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7615545.png)
